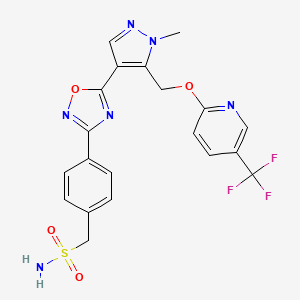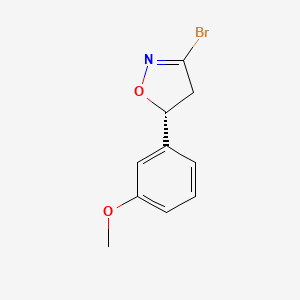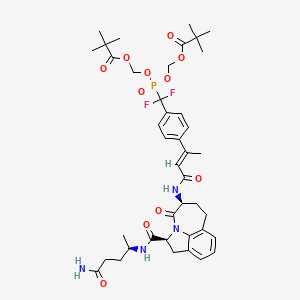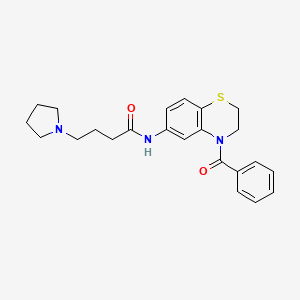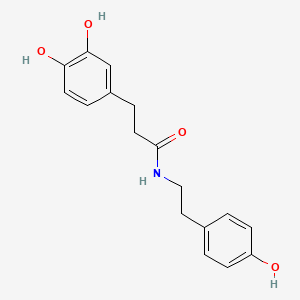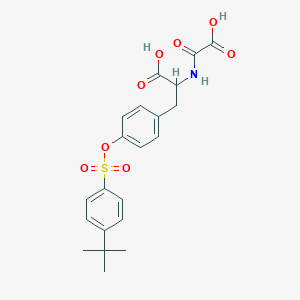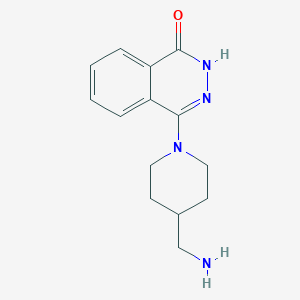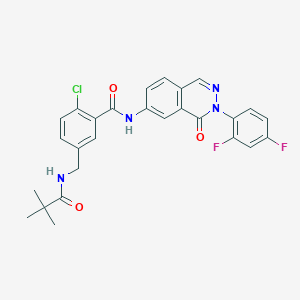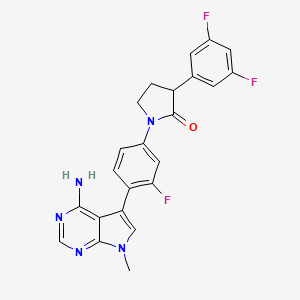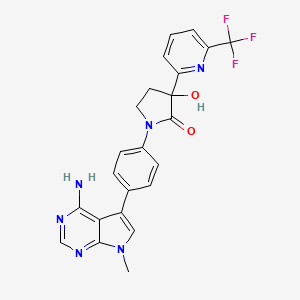
Phenylpyrrolidinone derivative 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylpyrrolidinone derivative 1 involves several steps. One common method includes the following steps :
Formation of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate: This step involves the reaction of 4-phenylpyrrolidinone-2 with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Alkaline Hydrolysis: The ester formed in the previous step is subjected to alkaline hydrolysis using potassium hydroxide in a mixture of water and isopropanol to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.
Formation of Potassium Salt: The acetic acid derivative is then reacted with potassium hydroxide to form the potassium salt, which is this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Phenylpyrrolidinone derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
科学研究应用
Phenylpyrrolidinone derivative 1 has a wide range of scientific research applications:
作用机制
The mechanism of action of phenylpyrrolidinone derivative 1 involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound increases serotonin levels in the brain, which is associated with its antidepressant effects.
Neuroprotection: It exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Cognitive Enhancement: The compound improves cognitive function by enhancing synaptic plasticity and neuronal communication.
相似化合物的比较
Phenylpyrrolidinone derivative 1 can be compared with other similar compounds such as:
4-Phenylpyrrolidinone-2: The parent compound, which lacks the additional functional groups present in derivative 1.
Blebbistatin: A derivative of 1-phenyl-2-pyrrolidinone that inhibits non-muscle myosin II activity.
Ampakines: Compounds that enhance cognitive function by modulating AMPA receptors.
This compound is unique due to its combination of neuroprotective, antidepressant, and cognitive-enhancing properties, making it a versatile compound in scientific research .
属性
分子式 |
C23H19F3N6O2 |
|---|---|
分子量 |
468.4 g/mol |
IUPAC 名称 |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-hydroxy-3-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H19F3N6O2/c1-31-11-15(18-19(27)28-12-29-20(18)31)13-5-7-14(8-6-13)32-10-9-22(34,21(32)33)16-3-2-4-17(30-16)23(24,25)26/h2-8,11-12,34H,9-10H2,1H3,(H2,27,28,29) |
InChI 键 |
DHELRXCAKDZMKY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N4CCC(C4=O)(C5=NC(=CC=C5)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)
![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)
